![molecular formula C14H13NO2 B2981759 (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide CAS No. 463322-07-8](/img/structure/B2981759.png)
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide, also known as MFPA, is a compound that has been studied for its potential applications in scientific research. This molecule is a member of the class of compounds known as chalcones, which are known for their diverse biological activities.
Scientific Research Applications
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In anti-inflammatory research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In antioxidant research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to scavenge free radicals and protect cells from oxidative stress. In anticancer research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Mechanism Of Action
The mechanism of action of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anti-inflammatory research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In antioxidant research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to scavenge free radicals and protect cells from oxidative stress. In anticancer research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to have various biochemical and physiological effects. In anti-inflammatory research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to reduce the production of inflammatory cytokines such as IL-6 and TNF-α. In antioxidant research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to scavenge free radicals and protect cells from oxidative stress. In anticancer research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages And Limitations For Lab Experiments
One advantage of using (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. Another advantage is its relatively simple synthesis method, which allows for the production of high yields of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide with high purity. One limitation of using (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many future directions for research on (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapies for various diseases. Another direction is to explore its potential applications in other scientific fields, such as neurology and immunology. Additionally, research could focus on developing new derivatives of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide with improved biological activities and reduced toxicity. Overall, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is a promising compound for scientific research with many potential applications.
Synthesis Methods
The synthesis of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide involves the reaction between 5-methylfurfural and acetophenone in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with an acid to yield (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide. This method has been optimized to produce high yields of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide with high purity.
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-8-13(17-11)9-10-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPDPZNNYNDPSO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.